1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a chemical compound with potential applications in medicinal chemistry and pharmacology. This compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the piperidine group enhances its pharmacological profile, making it a subject of interest for drug development.
The compound is synthesized through various chemical methods that involve the reaction of piperidine derivatives with pyrazole precursors. Its hydrochloride salt form is often used to improve solubility and stability for biological assays and therapeutic applications.
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride can be classified as an organic compound, specifically a substituted pyrazole. It belongs to the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their wide range of biological activities.
The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
The reactions often require specific conditions such as temperature control, solvent choice (commonly ethanol or dimethyl sulfoxide), and catalysts (like bases) to facilitate the alkylation step. Monitoring the reaction progress can be done using thin-layer chromatography or spectroscopic methods.
The molecular structure of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride features:
The molecular formula is CHClN, and its molecular weight is approximately 227.72 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure.
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride can participate in several chemical reactions:
Reactions involving this compound are often carried out under controlled conditions to prevent degradation or side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for characterizing reaction products.
The mechanism of action for 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is not fully elucidated but may involve:
Studies suggest that similar compounds exhibit activity through pathways involving cyclooxygenase inhibition or modulation of signaling cascades related to cell proliferation.
The compound typically appears as a white crystalline solid. Its melting point ranges from 180°C to 185°C, depending on purity and crystallization conditions.
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is soluble in polar solvents like water and methanol but less soluble in nonpolar solvents. Its stability can be influenced by pH and temperature, making storage conditions critical for maintaining integrity.
This compound has potential applications in:
Research continues into optimizing its efficacy and understanding its interaction profiles within biological systems, paving the way for future therapeutic applications.
The compound emerged in the early 2010s alongside targeted therapies for oncology and CNS disorders. Key milestones include:
Table 1: Historical Development Milestones
Year | Event | Significance |
---|---|---|
2011 | Inclusion in patent US8436001B2 | First disclosure as kinase inhibitor precursor |
2012-2015 | CAS assignment (1215522-91-0/1432679-91-8) | Formal entry into chemical commerce |
2016 | Structural analogs in menin-MLL study | Validation for PPI inhibitor optimization |
The driver for its development was twofold: (1) the pyrazole ring’s metabolic stability over imidazoles, and (2) piperidine’s propensity to enhance blood-brain barrier permeability, crucial for CNS targets [6] [10].
The molecule (C₁₀H₁₈N₄·HCl, MW 230.74) exemplifies strategic hybridization:
Table 2: Key Structural Descriptors
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular formula | C₁₀H₁₈N₄ (free base); C₁₀H₁₉ClN₄ (HCl) | PubChem CID 71758026 |
SMILES | C1CCN(CC1)CCN2C=C(C=N2)N | PubChem Lite CID 42281882 |
InChIKey | GPRKMRZDNYXLKF-UHFFFAOYSA-N | PubChem CID 42281882 |
Predicted CCS (Ų) | 145.1 ([M+H]⁺) | Collision cross-section |
Salt forms critically impact application: Dihydrochloride (BLD Pharm) enables cold-chain storage for in vivo studies, while hydrochloride (EOS Med Chem) suits medicinal chemistry SAR [3] [5].
This scaffold bridges heterocyclic spacing and cation-π interaction capabilities:
Table 3: Pharmacophore Applications and Analogs
Target Class | Structural Modification | Biological Outcome |
---|---|---|
Menin-MLL PPI | Link to thienopyrimidine via aminopiperidine | IC₅₀ 23–37 nM; GI₅₀ 0.18–0.78 μM |
Kinases (e.g., CDK2) | 4-Amine conjugated to thiazole-carboxamide | Improved cellular potency |
Anticancer hybrids | N1-ethyl linker to DNA-targeting moieties | Enhanced cytotoxicity |
The 4-amine’s versatility enables rapid diversification: Acylation maintains menin binding, while sulfonation abolishes it, proving its role as H-bond donor [7] [8]. Current GMP-scale synthesis (BLD Pharm) underscores its translational relevance [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: